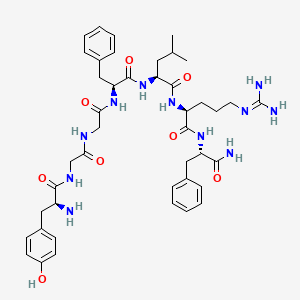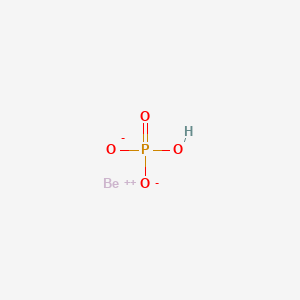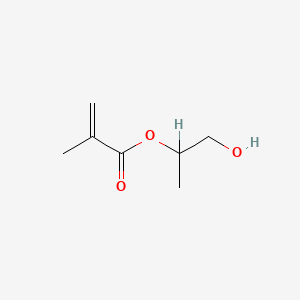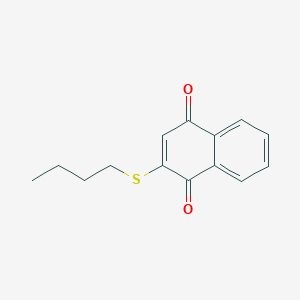
2-(butylthio)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(butylthio)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound features a butylthio group attached to the naphthalene ring, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with butylthiol. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the naphthoquinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(butylthio)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can convert the quinone moiety to a hydroquinone.
Substitution: The butylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Industry: Could be used in the development of dyes and pigments due to its quinone structure.
Wirkmechanismus
The biological activity of 2-(butylthio)naphthalene-1,4-dione is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound can also interact with various cellular targets, including enzymes and DNA, disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-butylthio)-3-chloronaphthalene-1,4-dione: Similar structure but with a chlorine atom, showing enhanced antiproliferative activity.
2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-3-chloronaphthalene-1,4-dione: Contains an amino group and a chlorine atom, used for its antimicrobial properties.
Uniqueness
2-(butylthio)naphthalene-1,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The butylthio group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
59094-49-4 |
|---|---|
Molekularformel |
C14H14O2S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
2-butylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S/c1-2-3-8-17-13-9-12(15)10-6-4-5-7-11(10)14(13)16/h4-7,9H,2-3,8H2,1H3 |
InChI-Schlüssel |
LCKZKKVDONIRPE-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
| 59094-49-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



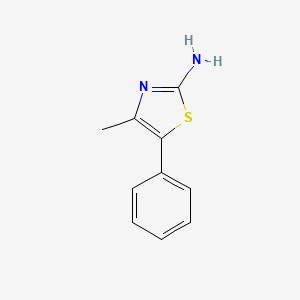
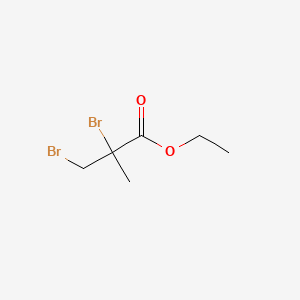
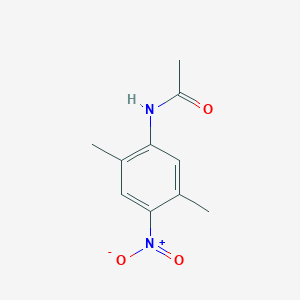
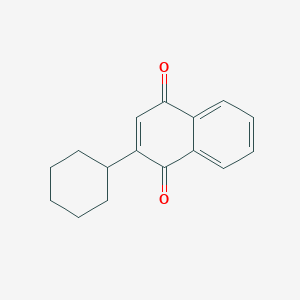

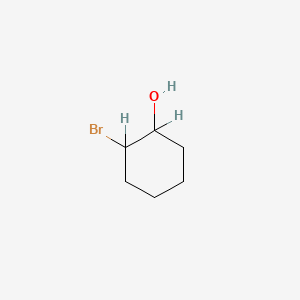
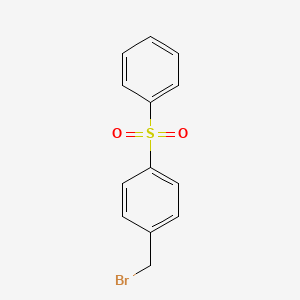

![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)
